molecular formula C12H13NO2 B119772 (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one CAS No. 158271-95-5

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one

Cat. No. B119772
M. Wt: 203.24 g/mol
InChI Key: IPPHIZDKNVGDJX-NSHDSACASA-N
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Description

“®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one” is a chemical compound that is available for experimental and research use . It is also available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The compound has been studied for its reactivity. For example, it has been found that the ring nitrogen of adenosine reacts at both the α- (benzylic) and β-carbons of styrene oxide to form 1-substituted products. The 1-(2-hydroxy-1-phenylethyl)adenosines formed by oxirane ring opening at the α-position are prone to an unusually facile hydrolytic deamination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases. For instance, information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found .

Scientific Research Applications

Terpolymerization and Polymer Chemistry

One application involves the synthesis of terpolymers, where this compound's derivatives could potentially be used as monomers due to their active functional groups. The study on terpolymerization by Srivastava et al. (2002) demonstrates the synthesis of polymers from electron-donating and electron-accepting monomers, highlighting the relevance of similar compounds in developing new polymeric materials with specific physical and chemical properties Terpolymerization: A Review.

Supramolecular Chemistry

In supramolecular chemistry, the compound's scaffold is analogous to calixpyrroles, which are used to construct supramolecular capsules. Ballester (2011) describes the use of calixpyrrole derivatives, including ones similar to our compound of interest, for assembling molecular capsules that have potential applications in drug delivery, sensing, and as molecular containers Supramolecular Capsules Derived from Calixpyrrole Scaffolds.

Bioactive Compound Development

The versatility of the pyrrolidine scaffold, including its derivatives, is highlighted in drug discovery for various therapeutic applications. Li Petri et al. (2021) review the significance of pyrrolidine and its derivatives, including pyrrolidine-2-one, in developing novel biologically active compounds. This research underscores the potential of compounds like "(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one" in medicinal chemistry Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Stereochemistry and Pharmacology

The stereochemistry of compounds related to "(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one" is crucial for their pharmacological profile. Veinberg et al. (2015) discuss the design, synthesis, and biological activity of enantiomerically pure derivatives, demonstrating the direct relationship between stereoconfiguration and biological properties, which is essential for developing more effective pharmaceutical agents Stereochemistry of phenylpiracetam and its methyl derivative: improvement of the pharmacological profile.

Safety And Hazards

The safety and hazards of this compound are important to consider. According to one source, precautions should be taken to avoid mixing with combustibles, avoid contact with air and water due to violent reaction and possible flash fire, and protect from moisture .

Future Directions

The future directions of research on this compound could involve further investigation into its synthesis, reactivity, and potential applications. The diastereospecific etherification and diastereoselective monobromination of the compound is one area that has been studied .

properties

IUPAC Name

1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHIZDKNVGDJX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)N1[C@@H](CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369981
Record name 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one

CAS RN

158271-95-5
Record name 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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